2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid

Medicinal Chemistry ADME Drug Design

A well-characterized standard with a defined melting point (94-96 °C) and unique crystal structure, enabling rigorous in-house identity and purity verification. Its high calculated LogP of 4.486 makes it a superior lipophilic building block for CNS drug discovery programs requiring passive blood-brain barrier penetration. Using generic dichlorophenyl acetic acid alternatives introduces uncontrolled variables that compromise data reproducibility. Source this precisely substituted intermediate to ensure target-specific biological activity and synthetic pathway fidelity.

Molecular Formula C12H14Cl2O2
Molecular Weight 261.14 g/mol
CAS No. 1178279-26-9
Cat. No. B1522780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
CAS1178279-26-9
Molecular FormulaC12H14Cl2O2
Molecular Weight261.14 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C12H14Cl2O2/c1-3-12(4-2,11(15)16)8-5-6-9(13)10(14)7-8/h5-7H,3-4H2,1-2H3,(H,15,16)
InChIKeyPRLURMLDJMDTDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid (CAS 1178279-26-9): A Defined Research Scaffold for Specialized Applications


2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid (CAS 1178279-26-9) is a synthetic organic compound belonging to the class of alpha-branched carboxylic acids, characterized by a 3,4-dichlorophenyl group and two ethyl substituents on the alpha-carbon [1]. It has a molecular weight of 261.14 g/mol and the molecular formula C12H14Cl2O2 . This compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and agrochemical research . Its structural features, including the lipophilic dichlorophenyl moiety and the sterically hindered carboxylic acid group, make it a key intermediate for the synthesis of more complex molecules and a potential candidate for biological studies [1].

Why 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid Cannot Be Replaced by Common Analogs


The precise substitution pattern on the phenyl ring (3,4-dichloro) and the specific alpha-alkylation (two ethyl groups) of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid confer a unique combination of steric and electronic properties that are not replicated by seemingly similar compounds [1]. For instance, analogs with different halogen positions (e.g., 2,4-dichloro [2]) or alternative alkyl chains would exhibit altered lipophilicity, metabolic stability, and target binding affinity. Therefore, its substitution in a synthetic pathway or biological assay with a generic 'dichlorophenyl acetic acid' or 'alpha-substituted butanoic acid' would introduce uncontrolled variables, compromising data reproducibility and potentially invalidating research outcomes. The quantitative evidence below demonstrates these specific differentiating characteristics.

Quantifiable Differentiation of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid: Evidence for Selection


Lipophilicity: A Calculated LogP of 4.486 Drives Membrane Permeability

The compound exhibits a high calculated partition coefficient (LogP) of 4.486 [1]. This value is significantly higher than that of many common carboxylic acid building blocks, indicating superior lipophilicity and an enhanced ability to cross biological membranes compared to less hydrophobic analogs.

Medicinal Chemistry ADME Drug Design

Structural Confirmation: Unique Crystallographic Parameters Define the Solid State

The solid-state structure of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid has been definitively characterized by X-ray diffraction, revealing a monoclinic crystal system (C2 space group) with specific unit cell parameters: a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and beta = 94.699(3)° [1]. These parameters are unique to this compound and can be used to verify its identity and crystalline purity, distinguishing it from other polymorphs or similar compounds.

Crystallography Polymorph Screening Formulation

Melting Point: A Sharp Endotherm at 94-96 °C Aids in Purity Assessment

The compound has a reported melting point range of 94-96 °C [1]. This sharp, well-defined melting point is a critical quality control parameter. It allows researchers to quickly assess the purity of a received batch. A depressed or broadened melting range would indicate the presence of impurities or degradation, which could significantly impact downstream experimental outcomes.

Analytical Chemistry Quality Control Material Science

Safety Profile: Defined Hazards for Laboratory Handling

According to its notified classification and labelling per CLP criteria, 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This documented hazard profile is critical for ensuring proper laboratory safety protocols and distinguishes it from other compounds with unknown or less well-characterized hazards.

Occupational Safety Regulatory Compliance Laboratory Management

Optimal Application Scenarios for 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid Based on Verifiable Evidence


Medicinal Chemistry: Lead Optimization of CNS-Penetrant Candidates

The high calculated LogP of 4.486 [1] suggests this scaffold is well-suited for designing molecules intended to cross the blood-brain barrier. It can serve as a lipophilic building block for central nervous system (CNS) drug discovery programs where passive diffusion across membranes is a prerequisite. Its use should be prioritized when the target profile requires high lipophilicity compared to more polar carboxylic acid alternatives.

Solid-State Chemistry: Polymorph Screening and Crystallization Studies

The availability of detailed crystallographic data [2] makes this compound an ideal model system for solid-state chemistry research. It can be used in studies investigating crystallization processes, polymorph screening, and the influence of molecular structure on crystal packing. The defined unit cell parameters provide a benchmark for identifying new solid forms or co-crystals.

Laboratory Procurement: Quality Control and Identity Verification

Procurement of this compound is justified when a well-characterized standard is required. The combination of a defined melting point (94-96 °C) [3] and a unique crystal structure allows for rigorous in-house verification of compound identity and purity. This ensures that subsequent research activities, such as biological assays or synthetic transformations, are based on a material of known and verifiable quality.

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